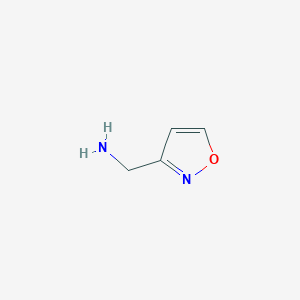

Isoxazol-3-ylmethanamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-oxazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYCMMCUURADTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-58-9 | |

| Record name | 1,2-oxazol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoxazol 3 Ylmethanamine and Its Derivatives

Classical Synthetic Approaches

Cycloaddition Reactions for Isoxazole (B147169) Ring Formation

One of the most powerful and widely utilized methods for constructing the isoxazole nucleus is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This approach involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkene or an alkyne.

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes serves as a cornerstone for the synthesis of 2-isoxazolines and isoxazoles, respectively. ub.edunih.gov Nitrile oxides (R-C≡N⁺-O⁻) are reactive intermediates that can be generated in situ from various precursors, most commonly from aldoximes through oxidation or from hydroximoyl halides via dehydrohalogenation. sci-hub.se The reaction with alkynes directly yields the aromatic isoxazole ring, while reaction with alkenes produces an intermediate isoxazoline which can be subsequently oxidized to an isoxazole if required.

The versatility of this method allows for the incorporation of a wide array of substituents on the isoxazole ring by choosing appropriately substituted nitrile oxides and dipolarophiles. sci-hub.se For instance, the reaction of in situ generated nitrile oxides with terminal acetylenes is a regioselective and convenient one-pot procedure for synthesizing 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org The reaction conditions can be tailored to be environmentally benign, with some procedures utilizing aqueous media and avoiding catalysts. researchgate.net

The generation of the nitrile oxide is a critical step. Common methods include:

Dehydrohalogenation of hydroximoyl halides: Treating hydroximoyl chlorides with a base like triethylamine generates the nitrile oxide for immediate reaction.

Oxidation of aldoximes: Oxidants such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) are frequently used to convert aldoximes into nitrile oxides. ubbcluj.ro

From primary nitro compounds: Primary nitroalkanes can also serve as precursors for nitrile oxides.

The reaction's scope is broad, accommodating a variety of functional groups on both the dipole and the dipolarophile, making it a highly valuable tool in heterocyclic chemistry. ub.eduvanderbilt.edu

A key challenge in the 1,3-dipolar cycloaddition for isoxazole synthesis is controlling the regioselectivity, which dictates the substitution pattern of the final product. The reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically produce two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. sci-hub.se

Several strategies have been developed to achieve high regioselectivity:

Catalysis: Copper(I)-catalyzed cycloadditions, often associated with "click chemistry," have been shown to provide excellent regioselectivity, typically favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes. sci-hub.senih.gov Ruthenium(II) catalysts have also been employed, particularly for reactions with non-terminal alkynes to produce 3,4,5-trisubstituted isoxazoles.

Substrate Control: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role. The use of vinylphosphonates bearing a leaving group, for example, has been used to direct the regioselectivity to obtain either 3,5- or 3,4-disubstituted isoxazoles. nih.gov

Intramolecular Cycloaddition: When the nitrile oxide and the alkyne or alkene are part of the same molecule, the resulting intramolecular 1,3-dipolar cycloaddition (INOC) can offer excellent control over regiochemistry due to conformational constraints, leading to specific substitution patterns that may be difficult to achieve intermolecularly. ubbcluj.ro

Below is a table summarizing various regioselective [3+2] cycloaddition reactions for isoxazole synthesis.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Major Product Regioisomer | Yield (%) |

| Aromatic Aldoxime | Terminal Alkyne | Copper(I) | 3,5-disubstituted | High |

| Hydroximoyl Halide | 1,3-Diketone | Mild Base (aq. medium) | 3,4,5-trisubstituted | - |

| N-propargylbenzimidazole oxime | (Intramolecular alkyne) | Biphasic bleach/DCM | 3,4-disubstituted fused system | 97% ubbcluj.ro |

| Halogenoxime | Vinylphosphonate (with leaving group) | Base | Controlled 3,4- or 3,5-disubstituted | 47-80% nih.gov |

Condensation Reactions

Condensation reactions provide a classical and direct route to the isoxazole core, typically by combining a three-carbon component with a source of hydroxylamine.

The most traditional and straightforward method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound (a β-diketone) or its synthetic equivalent with hydroxylamine hydrochloride. youtube.comresearchgate.net This reaction, often referred to as the Claisen isoxazole synthesis, proceeds through the formation of a monoxime intermediate, which then undergoes cyclization via attack of the hydroxyl group on the second carbonyl, followed by dehydration to form the aromatic isoxazole ring. youtube.comnih.gov

The reaction mechanism allows for the formation of different isomers depending on which carbonyl group of an unsymmetrical β-diketone is attacked first by the amine part of hydroxylamine. The regiochemical outcome can often be controlled by adjusting the reaction conditions, such as pH. For instance, acidic conditions might favor one isomer, while neutral or basic conditions could lead to another.

Synthetic equivalents of β-diketones, such as β-enamino diketones, β-alkoxyvinyl ketones, and α,β-unsaturated carbonyl compounds, can also be used. nih.gov The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water is an example of an environmentally friendly approach that produces 5-arylisoxazoles in high yields. nih.gov Multi-component reactions involving an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride have also been developed as efficient one-pot syntheses for isoxazol-5(4H)-ones.

The table below provides examples of condensation reactions to form isoxazoles.

| 1,3-Dicarbonyl/Equivalent | Reagent | Conditions | Product | Yield (%) |

| 1,3-Diketone derivative | Hydroxylamine HCl | Pyridine | Isoxazole derivative | - researchgate.net |

| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine HCl | Water, Reflux | 5-Arylisoxazole | 83-95% nih.gov |

| Ethyl acetoacetate + Aromatic Aldehyde | Hydroxylamine HCl | Agro-waste catalyst, 60°C | 3-methyl-4-arylmethylene isoxazole-5(4H)-one | 86-92% |

Functional Group Transformations

Once the substituted isoxazole ring is constructed, the synthesis of a specific target like Isoxazol-3-ylmethanamine requires subsequent functional group interconversions. The methanamine group (-CH₂NH₂) is not typically installed directly during ring formation. Instead, a precursor functional group at the 3-position of the isoxazole ring is first established and then converted to the desired aminomethyl group.

Common precursor functionalities include esters, carboxylic acids, or nitriles.

From Isoxazole-3-carboxylic acid esters: A common route involves the synthesis of an ethyl or methyl isoxazole-3-carboxylate. This ester can be reduced to the corresponding primary alcohol, (isoxazol-3-yl)methanol, using a reducing agent like sodium borohydride (NaBH₄). ubbcluj.ro The resulting alcohol can then be converted to the amine, for example, by conversion to a halide or mesylate followed by nucleophilic substitution with an amine source (e.g., azide followed by reduction, or direct amination).

From Isoxazole-3-carboxamides: An alternative pathway is the synthesis of an isoxazole-3-carboxamide (B1603040). This can be achieved by coupling an isoxazole-3-carboxylic acid with an amine. nih.gov The resulting amide can then be reduced directly to the amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

From Isoxazole-3-carbonitriles: If an isoxazole-3-carbonitrile is accessible, it can be directly reduced to this compound via catalytic hydrogenation or with chemical reducing agents like LiAlH₄.

Oximation of Benzaldehyde Derivatives

A fundamental step in the synthesis of many isoxazole-containing compounds is the formation of an oxime from a corresponding benzaldehyde derivative. This reaction serves to introduce the nitrogen and oxygen atoms necessary for the subsequent construction of the isoxazole ring. The process typically involves the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride in the presence of a base.

For instance, 4-methylbenzaldehyde can be converted to 4-methylbenzaldoxime by reacting it with hydroxylamine hydrochloride in pyridine, which acts as both a solvent and a base. sigmaaldrich.com In a typical procedure, the benzaldehyde compound and hydroxylamine react in a sodium hydroxide solution at elevated temperatures (around 70 °C) to generate the corresponding oxime. rsc.org This straightforward and well-established method provides the crucial oxime intermediate, which is a key precursor for the subsequent cyclization step to form the isoxazole ring.

The general reaction conditions for the oximation of benzaldehyde derivatives can be summarized as follows:

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Benzaldehyde derivative | Hydroxylamine hydrochloride, Base (e.g., Sodium Hydroxide, Pyridine) | Water, Ethanol, or Pyridine | Room Temperature to 70 °C | 4 - 24 hours | High |

Halogenation and Cyclization Processes

Following the formation of an oxime, a common strategy to construct the isoxazole ring involves halogenation and subsequent cyclization. This two-step sequence transforms the oxime into a halooxime, which then undergoes an intramolecular reaction to form the heterocyclic ring.

One established method involves the reaction of 2-alkyn-1-one O-methyl oximes with a halogenating agent. sphinxsai.com Various electrophilic halogen sources can be employed, including iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). sphinxsai.comresearchgate.net The reaction of the oxime with the halogenating agent generates a halo-intermediate which readily cyclizes to afford a 4-haloisoxazole derivative. sphinxsai.com This method is particularly useful for producing 3,5-disubstituted 4-haloisoxazoles under mild reaction conditions with good to excellent yields. researchgate.net

The general scheme for this process can be represented as:

Halogenation: The oxime is treated with a halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide) in a suitable organic solvent like dimethylformamide (DMF). This step typically proceeds at a moderately elevated temperature (e.g., 45 °C). rsc.org

Cyclization: The resulting halooxime is then subjected to basic conditions to induce a ring-closure reaction, yielding the isoxazole ring. rsc.org

This sequence provides a reliable route to functionalized isoxazoles that can be further modified.

Ester Hydrolysis

In the synthesis of certain isoxazole derivatives, particularly those bearing a carboxylic acid group, ester hydrolysis is a key transformation. This step is often employed to unmask a carboxylic acid functionality from its corresponding ester, which may have been introduced to protect the acid group or as a consequence of the ring formation strategy.

A relevant example is the synthesis of 3-substituted-4-isoxazole carboxylic acids. The process can start from a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride to form a 3-substituted-4-isoxazol-5-one. This intermediate can then be reacted with N,N-dimethylformamide dimethyl acetal. The subsequent step involves the hydrolysis of the lactone (a cyclic ester) ring under alkaline conditions, followed by acidification to yield the desired 3-substituted-4-isoxazole carboxylic acid. nih.gov

The conditions for the hydrolysis of the lactone intermediate are as follows:

| Intermediate | Reagents | Solvent | Temperature |

| 4-dimethylaminomethylene-3-substituted-4-hydrogen-isoxazol-5-ketone | Alkali (e.g., NaOH) | Water | 20 - 60 °C |

This hydrolysis step is crucial for obtaining isoxazole carboxylic acids, which are valuable precursors for the synthesis of amides, and subsequently, amines like this compound.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this reaction involves the conversion of an isoxazole-3-carbaldehyde to the target primary amine. The reaction proceeds through the initial formation of an imine by the reaction of the aldehyde with an amine source, typically ammonia, which is then reduced in situ to the corresponding amine.

The general two-step, one-pot process involves:

Imine Formation: Isoxazole-3-carbaldehyde is reacted with ammonia to form the corresponding imine.

Reduction: The imine is then reduced to this compound using a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. Syngas (a mixture of carbon monoxide and hydrogen) has also been explored as a mild and selective reducing agent for the amination of various carbonyl compounds. sphinxsai.com

While specific examples for the reductive amination of isoxazole-3-carbaldehyde are not extensively detailed in the provided search results, the general principles of this well-established reaction are directly applicable. The reaction of 5-methylisoxazol-3-amine with an aldehyde to form an imine, followed by rearrangement, has been documented, indicating the feasibility of imine formation at the 3-position of the isoxazole ring. semnan.ac.ir

Modern and Optimized Synthetic Strategies

Metal-Free Synthetic Routes

In recent years, there has been a significant shift towards the development of metal-free synthetic methodologies for the construction of isoxazole rings. This trend is driven by the desire to avoid the drawbacks associated with metal catalysts, such as high cost, toxicity, and contamination of the final product. semnan.ac.irresearchgate.net The cornerstone of these metal-free approaches is often the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne). semnan.ac.ir

The nitrile oxide is typically generated in situ from an aldoxime using a mild oxidizing agent. This avoids the need to handle potentially unstable nitrile oxides. A common procedure involves the oxidation of an aldoxime with reagents like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS). sigmaaldrich.comsemnan.ac.ir The in situ generated nitrile oxide then readily undergoes a 1,3-dipolar cycloaddition with an alkyne to furnish the 3,5-disubstituted isoxazole ring. semnan.ac.ir

A practical, metal-free approach for the synthesis of isoxazole-fused ring systems involves the intramolecular cycloaddition of alkenyl- or alkynyl-substituted aryl methyl ketones using tert-butyl nitrite (TBN) as a radical initiator and a source of the N-O fragment. Another green approach involves the reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in water under natural sunlight, which acts as a clean and renewable energy source, obviating the need for any catalyst.

These metal-free strategies offer a more sustainable and environmentally friendly alternative to traditional metal-catalyzed methods for the synthesis of isoxazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of isoxazoles has greatly benefited from this technology.

A prominent application of microwave irradiation in isoxazole synthesis is the cyclization of chalcones with hydroxylamine hydrochloride. Chalcones, which are α,β-unsaturated ketones, can be readily prepared by the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde. The subsequent reaction of the chalcone (B49325) with hydroxylamine hydrochloride under basic conditions and microwave irradiation leads to the efficient formation of the isoxazole ring.

For example, various chalcones have been converted to their corresponding isoxazole derivatives by refluxing with hydroxylamine hydrochloride in an ethanolic sodium hydroxide solution under microwave irradiation at 210 W for 10-15 minutes. This method has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating.

The advantages of microwave-assisted synthesis in this context are summarized below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours (e.g., 6-8 hours) | Minutes (e.g., 6-15 minutes) |

| Yield | Moderate (e.g., 58-69%) | High (e.g., 67-92%) |

| Reaction Conditions | Often requires prolonged heating | Rapid and uniform heating |

| By-products | More likely to form | Reduced formation of by-products |

The use of microwave irradiation represents a significant optimization in the synthesis of isoxazole derivatives, aligning with the principles of green chemistry by reducing energy consumption and improving reaction efficiency.

Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including isoxazoles, offering advantages such as enhanced reaction efficiency, improved safety, and ease of scalability. The application of flow chemistry to the synthesis of this compound precursors, such as isoxazole-3-carboxaldehydes or isoxazole-3-carbonitriles, can significantly streamline their production.

Photochemical reactions, in particular, benefit from a continuous flow setup, which allows for precise control over irradiation time and uniform light distribution, minimizing side reactions and degradation of products. For instance, the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been successfully demonstrated in a continuous flow system. This approach utilizes a multicomponent reaction that can be adapted for the synthesis of precursors to this compound. The use of a flow reactor can drastically reduce reaction times compared to traditional batch methods.

A typical flow chemistry setup for the synthesis of an isoxazole precursor might involve pumping solutions of the starting materials through a heated or irradiated reactor coil, followed by in-line purification or immediate use in a subsequent reaction step to generate the target aminomethane. The synthesis of trisubstituted isoxazoles has been achieved through a three-step sequence (oximation, chlorination, and cycloaddition) in a continuous flow mode, demonstrating the potential for efficient and high-yielding production of complex isoxazole derivatives.

Table 1: Comparison of Batch vs. Flow Chemistry for Isoxazole Derivative Synthesis

| Parameter | Batch Reaction | Flow Reaction | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes to hours | |

| Scalability | Limited | High | |

| Safety | Potential for thermal runaway | Enhanced heat transfer, improved safety | |

| Productivity | Lower | Higher throughput |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great interest due to the importance of enantiomerically pure compounds in medicinal chemistry. Organocatalysis has proven to be a particularly effective strategy for achieving high levels of stereocontrol in the synthesis of chiral amines and their precursors.

One notable approach involves the enantioselective addition of nucleophiles to imines or related electrophiles. For example, chiral phosphoric acids have been employed as catalysts in the enantioselective addition of 5-aminoisoxazoles to β,γ-alkynyl-α-ketimino esters, affording quaternary α-isoxazole-α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities (up to 97% ee). While this example functionalizes a different position of the isoxazole ring, the principle can be extended to the synthesis of chiral amines at the 3-position.

The asymmetric reduction of a prochiral ketone or imine precursor is a common strategy for accessing chiral amines. For instance, an isoxazole-3-carbaldehyde could be converted to a chiral secondary amine via reductive amination using a chiral catalyst or a chiral auxiliary. The Ellman auxiliary, tert-butanesulfinamide, is a widely used reagent for the asymmetric synthesis of a diverse range of chiral amines.

Table 2: Examples of Stereoselective Synthesis of Chiral Isoxazole Derivatives

| Reaction Type | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Enantioselective addition | Chiral Phosphoric Acid | Quaternary α-isoxazole-α-alkynyl amino acid derivatives | up to 97% | |

| Asymmetric reductive amination | Imine Reductases (IREDs) | Chiral secondary amines | High | |

| Asymmetric transfer hydrogenation | Metalloenzyme catalyst | Chiral amines | High |

Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of this compound and its derivatives involves a variety of reaction mechanisms, from the fundamental electrophilic and nucleophilic substitutions that build and functionalize the heterocyclic core to the redox reactions that install the final aminomethyl group.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic substitution reactions are fundamental to the construction of the isoxazole ring itself. A common method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which can be induced by various electrophiles such as iodine monochloride (ICl), to yield highly substituted isoxazoles.

Nucleophilic substitution reactions are crucial for the functionalization of the isoxazole ring and for the introduction of the side chain at the 3-position. For instance, a halogen atom at the 3-position of the isoxazole ring can be displaced by a nucleophile. More relevant to the synthesis of this compound, a leaving group on a methyl substituent at the 3-position can be displaced by an amine or a protected amine equivalent. For example, dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate serves as a substrate for nucleophilic substitution by aryl thiols to form 3-(arylthiomethyl)isoxazole derivatives. A similar reaction with an amine nucleophile would lead to the desired aminomethyl scaffold. The dimethylamino group, typically a poor leaving group, can undergo intramolecular nucleophilic substitution under certain conditions, such as steric strain, to form fused isoxazoles.

Oxidation Reactions and N-Oxide Intermediates

Oxidation reactions play a key role in many synthetic routes to isoxazoles, often involving the in situ generation of nitrile oxide intermediates. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a classic and powerful method for constructing the isoxazole ring. Nitrile oxides can be generated from the oxidation of aldoximes using various oxidizing agents. For example, the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, catalyzed by hypervalent iodine(III) species, proceeds through a nitrile oxide intermediate to form fused isoxazole derivatives.

The isoxazole ring itself can influence oxidative processes on its substituents. In metabolic studies of isoxazole-containing drugs, oxidation of adjacent aromatic rings can occur, leading to hydroxylated metabolites which may be further oxidized to reactive quinone species. While not a synthetic method, this highlights the electronic influence of the isoxazole ring.

Reduction Reactions

Reduction reactions are pivotal for the synthesis of this compound from common precursors such as isoxazole-3-carbonitriles, isoxazole-3-carboxamides, or isoxazole-3-carbaldehyde oximes.

The reduction of a nitrile group to a primary amine is a well-established transformation that can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. An aqueous workup then furnishes the primary amine.

Alternatively, catalytic hydrogenation using catalysts such as Raney Nickel can be employed for the reduction of nitriles. This method is also effective for the reductive cleavage of the N-O bond in the isoxazole ring, often leading to β-hydroxy ketones or γ-amino alcohols, depending on the substrate and reaction conditions. The catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles has been shown to proceed via reductive cleavage of the N-O bond to form an imine, which is then asymmetrically hydrogenated. A similar strategy could be envisioned for the synthesis of chiral this compound derivatives.

Table 3: Common Reduction Methods for Isoxazole Precursors

| Precursor | Reducing Agent | Product | Reference |

|---|---|---|---|

| Isoxazole-3-carbonitrile | LiAlH₄ | This compound | |

| Isoxazole-3-carbonitrile | H₂ / Raney Ni | This compound | |

| 3-Substituted Benzisoxazole | H₂ / Ru-catalyst | α-Substituted o-hydroxybenzylamine | |

| Isoxazoline | Raney Ni / H₂ | β-Hydroxy ketone |

Coupling Reactions, e.g., Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the functionalization of heterocyclic compounds, including isoxazoles. This reaction allows for the formation of carbon-carbon bonds between a halogenated or triflated isoxazole and a boronic acid or ester.

The Suzuki-Miyaura coupling can be used to introduce various substituents onto the isoxazole ring, which can then be further elaborated to the desired aminomethyl group. For example, a 3-haloisoxazole can be coupled with an aryl or vinyl boronic acid, followed by a series of reactions to convert the newly introduced group into a methanamine moiety. More directly, a boronic acid containing a protected aminomethyl group could potentially be coupled with a 3-haloisoxazole.

The regioselective synthesis of MIDA boronate-functionalized isoxazoles has been reported, which then undergo efficient Suzuki-Miyaura cross-coupling. This demonstrates the utility of this reaction for creating diverse isoxazole libraries. The synthesis of the potent COX-2 inhibitor valdecoxib, which contains a 3,4,5-trisubstituted isoxazole core, has been efficiently achieved using a Suzuki cross-coupling reaction as a key step.

Intramolecular Cyclization and Rearrangements

The formation of the isoxazole ring, the core of this compound and its derivatives, can be efficiently achieved through intramolecular cyclization and rearrangement reactions. These methods offer strategic advantages, often leading to the construction of complex polycyclic systems in a single step. mdpi.com

Intramolecular Cyclization

Intramolecular cyclization is a key strategy for isoxazole synthesis, involving the formation of the heterocyclic ring from a linear precursor containing all the necessary atoms. A prevalent method is the cyclization of acetylenic ketoximes or aldoximes. tandfonline.com For instance, a one-pot synthesis of 5-substituted isoxazoles has been developed from α-acetylenic γ-hydroxyaldehydes, which react with hydroxylamine to form an adduct that undergoes subsequent intramolecular cyclization. tandfonline.com This process can even proceed slowly at room temperature without a catalyst. tandfonline.com

Another significant approach is the intramolecular [3+2] cycloaddition of nitrile oxides with a tethered alkyne, known as the INOC reaction. mdpi.comacs.org This method is highly effective for creating fused ring systems. For example, a tetracyclic isoxazole-containing system was synthesized by generating a nitrile oxide from an N-propargylbenzimidazole oxime, which then cyclized with the neighboring alkyne to yield the product in 97% yield. mdpi.com This strategy combines sequential reactions to efficiently build complex heterocyclic structures from simple starting materials. acs.org

A facile one-pot method involves the oxidation of propargylamines to the corresponding oximes, followed by a copper(I) chloride-mediated intramolecular cyclization to furnish a range of isoxazoles. organic-chemistry.orgacs.org This protocol demonstrates high functional group compatibility and is scalable. acs.org The mechanism involves the formation of Z/E isomers of the oxime, with the Z-isomer cyclizing more readily. The copper catalyst also facilitates the isomerization of the E-isomer to the Z-isomer, ensuring high conversion. organic-chemistry.org

Rearrangement Reactions

Rearrangement reactions provide alternative pathways to the isoxazole core or its derivatives. Photochemical rearrangements are a notable class of these transformations. Under UV irradiation, the weak N-O bond of the isoxazole ring can rupture, leading to a skeletal rearrangement that can form products like oxazoles via an acyl azirine intermediate. wikipedia.orgnih.gov This azirine intermediate is a key species that can also be generated from isoxazoles under basic conditions via a process similar to the Neber rearrangement, ultimately collapsing to form an oxazole (B20620). rsc.org While these examples show isoxazole rearranging to other heterocycles, the reverse transformations or related rearrangements can be conceptually applied in synthetic design. For instance, heating 2-formyl azirines in toluene can afford isoxazoles. nih.gov

The Cornforth rearrangement, a reaction of 4-acyloxazoles, involves a thermal pericyclic ring opening to a nitrile ylide intermediate, which then rearranges. wikipedia.org While this is a reaction of oxazoles, the principle of ring-opening to a reactive intermediate that re-closes is a fundamental concept in heterocyclic rearrangements. A plausible mechanism for some isoxazole-to-oxazole rearrangements involves the formation of an azirine intermediate, which is in equilibrium with a nitrile ylide that finally undergoes a 6π electrocyclic ring closure to the product. rsc.org

Reaction Optimization Strategies

The successful synthesis of this compound and related compounds heavily relies on the careful optimization of reaction conditions. Key parameters include the choice of solvent and catalyst, control of temperature and pH, and management of reagent compatibility and stoichiometry.

Solvent and Catalyst Selection

The selection of appropriate solvents and catalysts is critical for controlling reaction rate, yield, and selectivity in isoxazole synthesis.

Solvents: A wide range of solvents are employed, with the choice depending on the specific reaction. For the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition, an aqueous medium (95% water, 5% methanol) under mild basic conditions has been shown to be effective and environmentally friendly. nih.gov Water has also been used as a green solvent for the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride, offering mild conditions and high yields without a catalyst. nih.gov In other cases, aprotic solvents like tetrahydrofuran (THF) are effective for base-mediated rearrangements. rsc.org For the copper-mediated cyclization of oximes derived from propargylamines, ethyl acetate was identified as the optimal solvent. organic-chemistry.org

Catalysts: Catalysts play a pivotal role in many synthetic routes. Copper(I) salts, such as CuCl, are effective in mediating the intramolecular cyclization of oximes. organic-chemistry.org Gold catalysts, like AuCl3, have also been used for the synthesis of 3,5-substituted isoxazoles from oximes of α,β-acetylenic aldehydes and ketones. tandfonline.com However, metal-free approaches are often desirable. A variety of catalysts have been used for the three-component synthesis of isoxazol-5(4H)-ones, including sodium malonate and amine-functionalized cellulose, often in aqueous media. mdpi.com Base catalysts, such as cesium carbonate (Cs2CO3) or even catalytic amounts of it, can induce the rearrangement of isoxazoles to oxazoles. rsc.org The choice of catalyst can be crucial; for example, in the synthesis of 3,5-disubstituted isoxazoles, copper catalysts can improve regioselectivity and allow the reaction to proceed at room temperature. nih.gov

| Reaction Type | Catalyst | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization of Propargylamine-derived Oximes | CuCl | Ethyl Acetate | Optimal yield (up to 86%) | organic-chemistry.org |

| [3+2] Cycloaddition | None (DIPEA as base) | Water/Methanol (95:5) | Fast, environmentally friendly synthesis of 3,4,5-trisubstituted isoxazoles | nih.gov |

| Condensation/Cyclization | None | Water | Green synthesis of 5-arylisoxazoles | nih.gov |

| Rearrangement of 3-aryltetrahydrobenzisoxazoles | Cs₂CO₃ | THF | Efficient rearrangement to benzoxazoles | rsc.org |

| Three-component Synthesis of Isoxazol-5(4H)-ones | Amine-functionalized cellulose | Water | High yields at room temperature, green method | mdpi.com |

Temperature and pH Control

Temperature and pH are critical parameters that can dictate the regioselectivity of a reaction and the stability of the isoxazole ring itself. organic-chemistry.org

Temperature: Many modern synthetic procedures for isoxazoles are optimized to run at room temperature to improve energy efficiency and substrate stability. nih.govmdpi.com However, specific temperatures are often required. For instance, the rearrangement of certain isoxazoles occurs under reflux in THF. rsc.org In contrast, the generation of nitrile oxides for cycloaddition reactions can be performed at 0°C. mdpi.com The stability of the isoxazole ring can also be temperature-dependent; the base-catalyzed ring-opening of the drug leflunomide is considerably faster at 37°C than at 25°C. researchgate.net

pH: The pH of the reaction medium is a key factor in determining the outcome of isoxazole syntheses, particularly those involving amino-isoxazoles where it can control regioselectivity. organic-chemistry.org Studies on the stability of leflunomide, an isoxazole-containing drug, showed that the isoxazole ring is stable in acidic (pH 4.0) and neutral (pH 7.4) conditions at 25°C, but undergoes decomposition via ring opening at basic pH (10.0). researchgate.net This highlights the sensitivity of the isoxazole core to basic conditions. Conversely, some synthetic methods for 3,4,5-trisubstituted isoxazoles are optimized to run under mild basic conditions to facilitate the reaction. nih.gov

| Compound/Reaction | Parameter | Condition | Observation | Reference |

|---|---|---|---|---|

| Leflunomide | pH | Acidic (4.0) / Neutral (7.4) | Stable isoxazole ring at 25°C | researchgate.net |

| Leflunomide | pH | Basic (10.0) | Decomposition via ring opening (t₁/₂ = 6.0 h at 25°C) | researchgate.net |

| Leflunomide | Temperature | 37°C (vs. 25°C) | Base-catalyzed ring opening is considerably faster | researchgate.net |

| Synthesis of Amino-isoxazoles | pH & Temperature | Varied | Key factors in determining regioselectivity | organic-chemistry.org |

Reagent Compatibility and Stoichiometry

The compatibility of reagents and their precise stoichiometry are fundamental to maximizing product yield and minimizing side reactions.

Reagent Compatibility: In multi-step, one-pot syntheses, ensuring that all reagents and intermediates are compatible is essential. For example, in the synthesis of isoxazoles from propargylamines, an oxidation step is followed by a copper-mediated cyclization. organic-chemistry.org The chosen oxidant must not interfere with the subsequent catalytic cycle. Similarly, in [3+2] cycloaddition reactions, the base used to generate the nitrile oxide in situ (e.g., triethylamine or DIPEA) must not react detrimentally with the dipolarophile or the solvent. nih.govrsc.org The synthesis of 4-halo(seleno)isoxazoles is achieved through electrophilic cyclization using reagents like ICl, I₂, Br₂, or PhSeBr, which must be compatible with the O-methyl oxime substrate. organic-chemistry.org

Stoichiometry: The molar ratio of reactants can significantly influence the reaction's outcome. In a three-component reaction for synthesizing isoxazol-5(4H)-ones, the optimal catalyst loading was determined to be 10 mol%. In the electrophilic cyclization of certain O-methyl oximes, an excess of the electrophile (e.g., 3 equivalents of ICl) was required to drive the reaction to completion for specific substrates. nih.gov Careful control of the stoichiometry is also vital in cycloaddition reactions where one component is generated in situ to ensure it is trapped efficiently by the other reactant, preventing dimerization or decomposition. nih.gov

Biological Activity and Pharmacological Profiles of Isoxazol 3 Ylmethanamine Derivatives

Anticancer Activity

The isoxazole (B147169) ring is a core structure in many compounds developed for anticancer chemotherapy. najah.edu These derivatives exhibit potent anticancer properties through diverse mechanisms of action, establishing them as promising candidates for the development of new cancer therapies. espublisher.comnih.gov Research has demonstrated their ability to inhibit the proliferation of various cancer cells and target specific molecular pathways crucial for tumor survival and growth. espublisher.comnih.gov

Isoxazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells, with some compounds showing half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells. najah.edu Another study synthesized novel isoxazole derivatives that showed potent antitumor activity against HepG2, MCF-7, and HCT-116 cancer cells. researchgate.net

The cytotoxic potential of these compounds has been observed across various cancer types, including colon, lung, and breast cancers. semanticscholar.orgnih.gov For example, certain isoxazole derivatives of forskolin showed high activity against MCF-7 and BT-474 breast cancer cell lines, with an IC50 value of 0.5 µM. nih.gov Similarly, curcumin derivatives incorporating an isoxazole ring exhibited more significant cytotoxicity against the MCF-7 cell line (IC50 = 3.97 µM) compared to the parent compound. nih.gov Studies on human non-small cell lung adenocarcinoma (A549) and human colon carcinoma (HCT116) have also identified plant-derived extracts containing compounds with cytotoxic effects. ijpsr.com

Below is a table summarizing the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

| Isoxazole-Carboxamide (2d) | HeLa (Cervical) | 15.48 µg/ml | najah.edu |

| Isoxazole-Carboxamide (2a) | MCF-7 (Breast) | 39.80 µg/ml | najah.edu |

| Isoxazole-Carboxamide (2d, 2e) | Hep3B (Liver) | ~23 µg/ml | najah.edu |

| Forskolin-Isoxazole (6) | MCF-7 (Breast) | 0.5 µM | nih.gov |

| Forskolin-Isoxazole (6) | BT-474 (Breast) | 0.5 µM | nih.gov |

| Curcumin-Isoxazole (40) | MCF-7 (Breast) | 3.97 µM | nih.gov |

| Benzothiazole-Isoxazole (20c) | Colo205 (Colon) | 5.04–13 μM | semanticscholar.org |

| Heterocycle-CMC Conjugate (4b) | HCT-116 (Colon) | 3.7 µg/ml | nih.gov |

| Heterocycle-CMC Conjugate (7c) | A549 (Lung) | 11.4 µg/ml | nih.gov |

The anticancer effects of isoxazole derivatives are attributed to their ability to modulate multiple biological pathways. espublisher.comnih.gov Their mechanisms of action are diverse, ranging from the induction of programmed cell death and cell cycle disruption to the inhibition of crucial enzymes and cellular proteins involved in tumorigenesis. espublisher.comnih.gov

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. espublisher.comnih.gov Several studies have shown that these compounds can trigger apoptotic pathways in cancer cells. semanticscholar.orgnih.govresearchgate.net For instance, one promising isoxazole derivative was found to induce G2/M cell cycle arrest in Colo205 colon cancer cells. semanticscholar.org This was associated with a significant increase in the levels of the p53 tumor suppressor protein, which in turn altered the balance of mitochondrial proteins like Bcl-2 and Bax, ultimately leading to apoptosis through caspase activation. semanticscholar.org

Other research has demonstrated that isoxazole-carboxamide derivatives can induce a delay in the G2/M phase of the cell cycle and shift cancer cells from necrosis towards apoptosis. najah.edu This pro-apoptotic activity has been observed in various cancer cell lines, including human erythroleukemic K562 cells and glioblastoma cells, indicating a broad potential for this class of compounds to activate cell death mechanisms in tumors. nih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins. nih.govresearchgate.net In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of mutated and overexpressed oncoproteins that drive tumor growth and survival. nih.govresearchgate.net Consequently, inhibiting Hsp90 has become a key strategy in cancer therapy. nih.govatlasgeneticsoncology.org

Isoxazole derivatives have emerged as potent inhibitors of Hsp90. nih.govresearchgate.netnih.gov Compounds such as the isoxazole-based drug Luminespib (NVP-AUY922) are known Hsp90 inhibitors. nih.gov Newly synthesized isoxazole compounds have shown the ability to reduce Hsp90 expression in cancer cells significantly. researchgate.netnih.gov For example, one derivative demonstrated high cytotoxicity against cancer cells (IC50 of 14 µM) and reduced Hsp90 expression from 5.54 ng/mL in untreated cells to 1.56 ng/mL in cancer cells. researchgate.netnih.gov By inhibiting Hsp90, these derivatives disrupt the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of cancer cell proliferation. researchgate.netatlasgeneticsoncology.org

Isoxazole derivatives have been shown to inhibit several enzymes that are critical for cancer progression. espublisher.comnih.gov

Aromatase Inhibition: Aromatase is a key enzyme in the synthesis of estrogens, which promote the growth of hormone-dependent breast cancers. researchgate.netmdpi.com Inhibiting this enzyme is a primary treatment strategy for estrogen-receptor-positive breast cancer. researchgate.net Certain steroidal isoxazole derivatives have been characterized as aromatase inhibitors, presenting a non-steroidal approach to blocking estrogen production. mdpi.comnih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate DNA topology and are vital for DNA replication and transcription. nih.gov Inhibitors of these enzymes cause DNA damage and induce cell death in cancer cells. nih.gov Some isoxazole derivatives have been found to possess topoisomerase inhibitory activity, making them potential candidates for therapies that target DNA replication processes in tumors. espublisher.comnih.govresearchgate.net One study found that a specific isoxazole derivative exhibited promising inhibitory activity against topoisomerase IIβ. researchgate.net

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation. nih.govmdpi.com Aberrant HDAC activity is common in many cancers, leading to the development of HDAC inhibitors as anticancer drugs. nih.govmdpi.com Isoxazole-based compounds, particularly those incorporating a 3-hydroxy-isoxazole or isoxazole-3-hydroxamate moiety, have been identified as novel HDAC inhibitors. nih.govnih.govunimore.it These compounds act as zinc-binding groups, which is crucial for coordinating with the catalytic zinc ion in the active site of HDAC enzymes like HDAC6. nih.govunimore.it This inhibition can restore normal gene expression and suppress tumor growth. nih.gov

Tubulin proteins are the building blocks of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. nih.gov Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs, as it leads to mitotic arrest and apoptosis. mdpi.comresearcher.life Isoxazole derivatives have been identified as agents that can interfere with tubulin congregation. espublisher.comnih.gov Certain A-ring-fused isoxazoles of dihydrotestosterone have been shown to act as tubulin stabilizers, binding to the taxane site on tubulin. nih.gov This action disrupts microtubule dynamics, blocks mitosis, and induces apoptosis, even in cancer cells that have developed resistance to other tubulin-targeting agents like docetaxel. nih.gov

Mechanisms of Action in Cancer Therapy

ERα Inhibition

Isoxazole derivatives have emerged as a significant class of compounds in anticancer research, with some demonstrating efficacy through the inhibition of Estrogen Receptor Alpha (ERα). nih.gov Overexpression of ERα is a key factor in approximately 70% of breast cancer cases, making it a crucial therapeutic target. rsc.org The isoxazole scaffold serves as a valuable pharmacophore for developing new agents that can act as ERα inhibitors. nih.gov

The mechanism of action for these derivatives often involves functioning as Selective Estrogen Receptor Modulators (SERMs). By binding to the Ligand Binding Domain (LBD) of ERα, these compounds can induce a conformational change that prevents the receptor's activation. Specifically, forming a hydrogen bond with the HIS-524 residue within the LBD is a key interaction that results in antagonist activity. mdpi.com Research has led to the development of isoxazole-containing compounds that show potent antiproliferative effects against breast cancer cell lines. nih.gov Computational studies, including 3D-QSAR modeling and molecular docking, have been instrumental in identifying key structural features and protein residues (such as GLU-353, ARG-394, and PHE-404) that are critical for the binding and inhibition of ERα by these derivatives. rsc.org

One study focused on optimizing a hit compound, Brefeldin A, to develop new ERα antagonists. This led to a series of twelve new derivatives, several of which (3DPQ-1, 3DPQ-2, 3DPQ-3, 3DPQ-4, 3DPQ-9, and 3DPQ-12) exhibited promising profiles as a new class of SERMs for potential anticancer therapy. These compounds showed potencies against ERα ranging from picomolar to low nanomolar concentrations and were effective as antiproliferative agents against breast cancer cell lines. nih.gov

| Compound Class | Mechanism of Action | Key Findings |

| Isoxazole Derivatives | ERα Inhibition, SERM activity | Act as anticancer agents by targeting ERα. nih.gov |

| Brefeldin A Derivatives | ERα SERM antagonists | Showed picomolar to low nanomolar potencies against ERα and antiproliferative activity. nih.gov |

| Thiophene-[2,3-e]indazole Derivatives | ERα Inhibition | Molecular docking identified key interactions with residues GLU-353, ARG-394, and HIS-524. rsc.org |

Antimicrobial and Anti-infective Properties

The isoxazole nucleus is a core component in a variety of derivatives that exhibit a broad spectrum of antimicrobial and anti-infective activities. nih.govsymc.edu.cn These compounds have been extensively studied for their potential to combat infections caused by bacteria, fungi, viruses, and mycobacteria. researchgate.netnih.gov The versatility of the isoxazole ring allows for structural modifications that can enhance potency and selectivity against various microbial targets. nih.gov

Antibacterial Activity

Isoxazole derivatives have demonstrated significant potential as antibacterial agents against a range of Gram-positive and Gram-negative bacteria. ipindexing.com The antibacterial action of these compounds can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, killing the bacteria directly. ijrrjournal.com

Research has shown that the substitution pattern on the isoxazole core and associated phenyl rings plays a crucial role in determining antibacterial efficacy. For instance, the presence of electron-donating groups like methoxy (B1213986) (OCH3) and dimethylamino (N(CH3)2), or electron-withdrawing groups such as nitro (NO2), chloro (Cl), and bromo (Br) on the phenyl rings can enhance antibacterial activity. ipindexing.com In one study, a series of novel 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols were synthesized. Among them, compounds with a 4-Cl phenyl substitution at the 5'-position of the isoxazoline ring showed the most potent activity compared to the standard drug ciprofloxacin. Another study on benzofuran-isoxazole hybrids found that compounds with strong electron-donating groups (like methoxy) and weak electron-withdrawing groups (like fluoro and chloro) on the phenyl ring of the oxazole (B20620) enhanced antibacterial activity. nih.gov

| Compound/Derivative Class | Bacterial Strains Tested | Key Findings on Activity |

| Isoxazole derivatives with OCH3 and NO2 substitutions | Gram-positive and Gram-negative bacteria | Showed enhancement in anti-bacterial activity. ipindexing.com |

| Isoxazole derivatives with N(CH3)2 and NO2 substitutions | Gram-positive and Gram-negative bacteria | Resulted in enhancement of anti-bacterial activity. ipindexing.com |

| Isoxazole derivatives with Br and N(CH3)2 at R1 and Cl at R4 | Gram-positive and Gram-negative bacteria | Showed significant anti-bacterial activity. ipindexing.com |

| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f) | Various bacterial strains | Found to be the most potent antibacterial compound in its series. |

| Benzofuran-isoxazole hybrids (8n, 8j, 8o, 8i, 8c, 8k) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Determined to be highly active against tested strains. nih.gov |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus, Pseudomonas aeruginosa | Displayed noticeably higher antimicrobial activity, especially against S. aureus. nih.gov |

Antifungal Activity

A significant number of compounds incorporating the isoxazole scaffold have been identified as having potent antifungal properties. researchgate.net These derivatives have been evaluated against various fungal species, demonstrating their potential as therapeutic agents for fungal infections. nih.govmdpi.com

One synthesized derivative, isoindole (5-methyl-isoxazol-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine, showed activity against four fungal species: Chrysosporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com In another study, newly synthesized isoxazole derivatives were tested against two fungal strains, with some compounds exhibiting moderate activity compared to the standard drug Ketoconazole. Furthermore, a series of benzofuran-isoxazole hybrids were evaluated, and four compounds were found to be highly active against all tested fungal strains when compared to the standard, Nystatin. nih.gov Research into 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives also highlighted the positive impact of the thiophene moiety on antifungal activity. nih.gov

| Compound/Derivative | Fungal Strains Tested | Key Findings on Activity |

| isoindole (5-methyl-isoxazol-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine | C. tropicum, F. oxysporum, G. candidum, T. rubrum | Showed antifungal activity against all four species. mdpi.com |

| Benzofuran-isoxazole hybrids | Various fungal strains | Four synthesized products were determined as highly active. nih.gov |

| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f) | Various fungal strains | Showed higher antifungal activity compared to the standard clotrimazole. |

| Isoxazole derivatives (4e, 4g, 4h) | Candida albicans | Exhibited significantly higher activity against C. albicans with MIC values from 6 to 60 µg/mL. researchgate.net |

Antiviral Activity (e.g., Influenza A Virus M2-S31N inhibition)

The emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents. nih.govnih.gov Isoxazole-containing compounds have been identified as potent inhibitors of the influenza A virus M2 proton channel, particularly the highly prevalent amantadine-resistant S31N mutant. nih.gov More than 95% of currently circulating influenza A viruses carry the M2-S31N mutation, making it a logical and critical target for new antiviral drugs. nih.govnih.gov

Starting from an initial isoxazole lead compound, optimization efforts have yielded a number of potent antivirals with submicromolar efficacy against various human clinical isolates of influenza A viruses. nih.govnih.gov For example, compound 9q demonstrated potent antiviral activity against three different drug-resistant influenza A strains, with EC50 values ranging from 0.1 µM to 0.2 µM. nih.gov These M2-S31N inhibitors are effective against both oseltamivir-sensitive and oseltamivir-resistant strains, indicating their potential to combat multidrug-resistant influenza A viruses. nih.govnih.gov Beyond influenza, other isoxazole derivatives have shown inhibitory activity against different viruses, such as human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3). nih.gov

| Compound | Virus Target | Activity (EC50) | Key Findings |

| Isoxazole-containing AM2-S31N inhibitors | Influenza A Virus (M2-S31N mutant) | Submicromolar | Potent blockage of the AM2-S31N proton channel. nih.govnih.gov |

| Compound 9q | A/WSN/33 (H1N1), A/Udorn/72 (H3N2), A/Switzerland/9715293/2013 (H3N2) | 0.1 µM - 0.2 µM | Potent against multiple drug-resistant influenza A strains. nih.gov |

| [(biphenyloxy)propyl]isoxazole derivatives | Human Rhinovirus 2 (HRV-2), Coxsackievirus B3 (CVB3) | SI >50 to >200 (HRV-2) | Strong and specific inhibition of HRV-2 and CVB3 replication. nih.gov |

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. ijmtlm.org Isoxazole derivatives have been investigated as a promising class of compounds in the search for new antituberculosis drugs. ijmtlm.orgbenthamscience.com Several members of this class exhibit potent activity against both replicating and non-replicating M. tuberculosis, with some showing submicromolar in vitro activity comparable to first-line TB drugs. nih.gov

One approach has been to target FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis in mycobacteria. nih.gov A screening of isoxazole-containing molecules identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) as a specific inhibitor of M. tuberculosis. This compound was shown to inhibit MtbFadD32 and MtbFadD28 activity, regulate genes involved in cell wall synthesis, and reduce the survival of M. tuberculosis in infected macrophages and in a mouse model of chronic infection. nih.gov Other studies have synthesized substituted isoxazole derivatives and evaluated them against the M. tuberculosis H37Rv strain, with several compounds showing significant activity, with MIC values ranging from 0.5 to 8 µg/mL, some of which outperformed the standard drug isoniazid. ijmtlm.org

| Compound/Derivative Class | Target/Strain | Activity (MIC/IC50) | Key Findings |

| Substituted Isoxazole Derivatives | M. tuberculosis H37Rv | 0.5 to 8 µg/mL | Several compounds showed activity surpassing the standard drug, isoniazid. ijmtlm.org |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | MtbFadD32, MtbFadD28 | - | Inhibits key enzymes in mycolic acid synthesis and reduces Mtb survival in macrophages and mice. nih.gov |

| 3-Isoxazolecarboxylic acid esters | Replicating and non-replicating M. tuberculosis | Submicromolar to low micromolar | Potent and selective activity against Mtb, including drug-resistant strains. nih.gov |

| Mefloquine-isoxazole carboxylic esters | M. tuberculosis | - | Synthesized as pro-drugs with antituberculosis activity. benthamscience.com |

| Isoxazole analogs of curcuminoids | Multidrug-resistant M. tuberculosis | - | Demonstrated highly potent activity. benthamscience.com |

Neuropharmacological Effects

Isoxazole derivatives have been investigated for a range of neuropharmacological effects, showing potential for treating neurodegenerative diseases and other neurological disorders. nih.govnih.gov These compounds can influence the nervous system by interacting with various receptors and pathways, leading to changes in mood and behavior. ijmrhs.com Some isoxazole derivatives exhibit properties similar to GABA (γ-aminobutyric acid), an inhibitory neurotransmitter, suggesting a potential role in modulating neuronal excitability. researchgate.net

In the context of Alzheimer's disease, a multifactorial neurological disorder, isoxazolone derivatives have been explored as neuroprotective agents. nih.gov One study investigated a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) in a streptozotocin-induced Alzheimer's model in mice. Pre-treatment with TMI significantly improved memory and cognitive behavior, ameliorated the levels of β-amyloid (Aβ1-42) and tau proteins, and increased the levels of antioxidant enzymes like GSH, CAT, and SOD. nih.gov

Furthermore, isoxazolone derivatives have shown neuroprotective potential in models of ethanol-induced neurodegeneration and neuroinflammation. Chronic alcohol consumption can lead to cognitive deficits and elevated inflammatory markers. Treatment with certain isoxazolone derivatives was found to reverse these effects, modulating inflammatory markers such as NLRP3 and TREM-2, and exhibiting antioxidant and anti-cholinesterase activity. nih.gov These findings suggest that isoxazole-based compounds may offer therapeutic benefits by targeting neuroinflammation and oxidative stress, which are common features of many neurological diseases. nih.govnih.gov

| Compound Class/Derivative | Model/Condition | Key Neuropharmacological Effects |

| Isoxazolone Derivatives | Ethanol-induced neurodegeneration | Reversed cognitive deficits, reduced neuroinflammation (modulated NLRP3 and TREM-2), antioxidant activity. nih.gov |

| 3,4,5-trimethoxy isoxazolone derivative (TMI) | Streptozotocin-induced Alzheimer's disease | Improved memory and cognition, attenuated β-amyloid and tau protein levels, increased antioxidant enzyme levels. nih.gov |

| Isoxazole Derivatives (General) | Central Nervous System | Exhibit inhibitory, glutamate (B1630785) transporter, and GABA-like properties. researchgate.net |

Anti-inflammatory and Analgesic Activities

A significant body of research has focused on the anti-inflammatory and analgesic potential of isoxazole derivatives. researchgate.netorientjchem.orgfrontiersin.org These compounds can exert their effects through multiple mechanisms, including the inhibition of pro-inflammatory mediators and key enzymes in the inflammatory cascade. nih.gov Several isoxazole-containing drugs, such as the immunosuppressive agent Leflunomide and the anti-inflammatory drug Parecoxib, are already in clinical use. aalto.fi

Isoxazole derivatives have demonstrated the ability to suppress the production of various pro-inflammatory molecules.

The compound VGX-1027 was found to reduce the production of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and macrophage migration inhibitory factor (MIF). nih.gov

A series of indolyl–isoxazolidines yielded a compound, 9a , that significantly inhibited lipopolysaccharide (LPS)-induced production of TNF-α and interleukin-6 (IL-6) in macrophage cells. nih.gov

Other studies have focused on the arachidonic acid pathway. nih.gov 4,5-diarylisoxazol-3-carboxylic acids have been identified as inhibitors of leukotriene biosynthesis, which are potent mediators of inflammation. nih.govmdpi.com

A primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov Numerous isoxazole derivatives have been specifically designed and evaluated as COX inhibitors. aalto.fi

In vitro assays have been used to determine the inhibitory concentration (IC₅₀) of various isoxazole derivatives against COX-1 and COX-2. One study of isoxazole-carboxamide derivatives found that compound A13 was the most potent against both COX-1 (IC₅₀ = 64 nM) and COX-2 (IC₅₀ = 13 nM). nih.gov Another investigation of novel isoxazole derivatives identified compound C6 as a highly potent and selective COX-2 inhibitor with an IC₅₀ value of 0.55 µM. nih.gov Chloro-fluorophenyl-isoxazole carboxamides have also been assessed, with compound 2b showing potent inhibition of the COX-1 enzyme (IC₅₀ = 0.391 μg/ml). eurekaselect.com

| Compound | Target Enzyme | IC₅₀ | Source |

|---|---|---|---|

| A13 | COX-1 | 64 nM | nih.gov |

| A13 | COX-2 | 13 nM | nih.gov |

| C6 | COX-2 | 0.55 µM | nih.gov |

| C5 | COX-2 | 0.85 µM | nih.gov |

| C3 | COX-2 | 0.93 µM | nih.gov |

| 2b | COX-1 | 0.391 µg/ml | eurekaselect.com |

NLRP3 Inflammasome Activation Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.govfrontiersin.org It is a multiprotein complex that responds to a wide range of microbial motifs, endogenous danger signals, and environmental irritants. google.comresearchgate.net Upon activation, the NLRP3 inflammasome triggers a cascade that leads to the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. researchgate.net While essential for host defense, aberrant activation of the NLRP3 inflammasome is linked to the pathogenesis of numerous inflammatory conditions, including autoimmune diseases, metabolic disorders, neurodegenerative diseases, and certain cancers. nih.gov

This connection makes the NLRP3 inflammasome a significant target for therapeutic intervention. The development of small molecule inhibitors that can modulate this pathway is an area of intense research. While direct studies on isoxazol-3-ylmethanamine derivatives are emerging, research into structurally related compounds highlights the potential of this chemical class. For instance, a medicinal chemistry campaign identified a five-membered oxazole-based scaffold, an isostere of isoxazole, that led to the discovery of a novel chemical class of NLRP3 inflammasome inhibitors. Further optimization of these compounds resulted in an orally bioactive molecule that demonstrated efficacy in an in vivo lipopolysaccharide (LPS) challenge model and attenuated kidney injury in a mouse model of glomerulonephritis.

In a separate line of research, novel aryl sulfonamide derivatives were designed and synthesized as specific NLRP3 inhibitors. Several of these compounds inhibited NLRP3 activation at nanomolar concentrations and were shown to reduce IL-1β production in vivo, leading to the attenuation of melanoma tumor growth in animal models. nih.gov These findings underscore the therapeutic promise of targeting the NLRP3 inflammasome and suggest that the isoxazole scaffold is a viable starting point for the design of potent and specific inhibitors.

Other Noteworthy Biological Activities

Beyond their immunomodulatory potential, isoxazole-containing compounds have demonstrated a broad spectrum of other pharmacological activities.

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases, including cancer, diabetes, and cardiovascular disorders. Isoxazole derivatives have been investigated for their potential to counteract this process.

In one study, a series of fluorophenyl-isoxazole-carboxamides were evaluated for their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Several compounds showed potent activity, with two in particular, designated as 2a and 2c , exhibiting significantly higher antioxidant potency than the standard control, Trolox. nih.govnih.govacs.org The most potent compound from this in vitro study, 2a , was further evaluated in an in vivo mouse model, where it demonstrated a total antioxidant capacity (TAC) two times greater than that of the positive control, Quercetin. nih.govnih.govacs.org

Another study on novel benzimidazolylisoxazole derivatives also identified significant antioxidant properties. The most active compound, 5-(4-chlorophenyl)-3-(benzimidazol-2-yl)-isoxazole (C3) , showed a superior DPPH scavenging rate compared to the standard antioxidant BHA. mdpi.com

Table 1: In Vitro Antioxidant Activity of Isoxazole Derivatives

| Compound | Assay | IC₅₀ (µg/mL) | Reference Standard | IC₅₀ of Standard (µg/mL) |

|---|---|---|---|---|

| 2a | DPPH | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 |

| 2c | DPPH | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 |

| C3 | DPPH | 145 µM | BHA | 624 µM |

IC₅₀ represents the concentration required to inhibit 50% of the DPPH free radical.

Isoxazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. Research has shown that these compounds can act through various mechanisms to help regulate blood glucose levels.

One study reported the development of an isoxazole derivative, C45 , derived from the natural flavonoid Kaempferol. This compound significantly improved glucose consumption in insulin-resistant HepG2 cells, with a potent EC₅₀ value of 0.8 nM. researchgate.netnih.gov The mechanism of action was linked to the activation of the AMPK/PEPCK/G6Pase pathway, which enhances the phosphorylation of AMPK and reduces the levels of key enzymes involved in gluconeogenesis. researchgate.netnih.gov

Other research has focused on trifluoromethylated flavonoid-based isoxazoles as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Several synthesized compounds showed potent α-amylase inhibition. google.com Notably, compound 3b was the most effective, with an IC₅₀ value comparable to that of the clinically used antidiabetic drug, acarbose. google.com

Additionally, a series of novel β-amino ketone derivatives containing a sulfamethoxazole (an isoxazole-containing sulfonamide) moiety were synthesized and found to possess protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibitory activity. researchgate.net

Table 2: Antidiabetic Activity of Isoxazole Derivatives

| Compound | Target/Assay | Activity |

|---|---|---|

| C45 | Glucose Consumption (IR-HepG2 cells) | EC₅₀ = 0.8 nM |

| 3b | α-Amylase Inhibition | IC₅₀ = 12.6 ± 0.2 µM |

| Acarbose (Standard) | α-Amylase Inhibition | IC₅₀ = 12.4 ± 0.1 µM |

EC₅₀ is the concentration that gives a half-maximal response. IC₅₀ is the concentration that causes 50% inhibition.

Derivatives of isoxazole have been evaluated for their efficacy against various parasites, including protozoa and helminths. A series of isoxazole and triazole derivatives were tested for their in vitro antiprotozoal activity. One isoxazole analogue, compound 3 , demonstrated the most potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with an IC₅₀ value of 1.82 μM. nih.gov Other analogues showed inhibitory activity against Leishmania donovani, the causative agent of leishmaniasis. nih.gov

In the realm of anthelmintic research, a series of 3-halo-5-phenylisoxazoles and 3-phenyl-5-haloisoxazoles showed activity against the rat roundworm, Nippostrongylus braziliensis, at oral doses ranging from 16 to 500 mg/kg. rsc.org Structure-activity relationship studies indicated that for the 5-phenyl series, a halogen at the 3-position of the isoxazole ring was crucial for activity. rsc.org

Table 3: In Vitro Antiparasitic Activity of Isoxazole Derivatives

| Compound | Parasite | IC₅₀ (µM) |

|---|---|---|

| 3 | Trypanosoma brucei | 1.82 |

| 40 | Leishmania donovani (amastigotes) | 18.28 |

| 42 | Leishmania donovani (amastigotes) | 10.54 |

| 42 | Leishmania donovani (macrophage internalized) | 8.32 |

IC₅₀ represents the concentration that causes 50% inhibition of parasite growth.

The potential of isoxazole derivatives in the management of hypertension has also been an area of investigation. A series of diazacycloalkane-quinazoline derivatives of isoxazoles were synthesized and tested for their ability to act as selective alpha-1 adrenergic antagonists, a mechanism used by antihypertensive drugs like prazosin. nih.gov Many of these compounds showed good affinity and selectivity for α₁-adrenergic receptors. A 3-bromo-5-isoxazolecarbonyl derivative, in particular, was found to have an antihypertensive action as high as prazosin in spontaneously hypertensive rats (SHR) when administered orally. nih.gov

In another study, a series of quinazolin-4(3H)-one derivatives linked with an isoxazole moiety were synthesized and screened for in vivo antihypertensive activity. nih.govresearchgate.net Two compounds, 23 and 24 , exhibited potent antihypertensive effects, similar to prazosin, in adrenaline-induced hypertensive rats, without adversely affecting heart rate and showing a prolonged duration of action. nih.govresearchgate.net Additionally, isoxazole-oxazole derivatives that inhibit Acetyl-CoA carboxylase (ACC) have been noted as useful for treating conditions associated with metabolic syndrome, including hypertension. mdpi.com

Structure Activity Relationships Sar and Drug Design Principles

Pharmacophore Identification and Characterization

The isoxazole (B147169) ring itself is considered a vital pharmacophore, serving as a versatile scaffold in numerous biologically active compounds. researchgate.netsciensage.info Its electron-rich aromatic structure and the presence of nitrogen and oxygen atoms allow for diverse interactions with biological targets, including hydrogen bonding and π-π stacking. nih.govmdpi.com The isoxazole nucleus is a key feature in several clinically approved drugs, demonstrating its importance in molecular design. researchgate.netnih.govsemanticscholar.org

Impact of Substituent Effects on Biological Activity

The modification of substituents attached to the Isoxazol-3-ylmethanamine core is a fundamental strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. The electronic properties, lipophilicity, and stereochemistry of these substituents play a crucial role in the molecule's interaction with its biological target.

Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the isoxazole ring or its appended moieties can significantly alter a compound's binding affinity and potency. researchgate.net These groups modify the electron distribution within the molecule, which in turn affects its ability to interact with amino acid residues in a target protein.

Research has shown that the biological impact of these groups is highly context-dependent. For example, in one study on isoxazole derivatives, the antibacterial activity was enhanced by the presence of electron-donating methoxy (B1213986) and dimethyl amino groups on a C-5 phenyl ring, as well as by electron-withdrawing nitro and chlorine groups on a C-3 phenyl ring. ijpca.org Conversely, in a different chemical series targeting tyramine (B21549) oxidase, electron-donating substituents increased the inhibitory potency, while electron-withdrawing groups decreased it. nih.gov Furthermore, strong electron-withdrawing groups like nitro or sulfonyl at the 4-position of the isoxazole ring can activate the 5-position for nucleophilic addition reactions, a property that can be exploited in synthesis. scienceopen.com Structure-activity relationship studies on certain antimicrobial isoxazole derivatives revealed that the presence of electron-withdrawing groups was beneficial for activity. nih.gov

| Substituent Type | Example Group(s) | Observed Effect on Biological Activity | Reference Compound Class | Source |

|---|---|---|---|---|

| Electron-Donating | Methoxy (-OCH₃), Dimethylamino (-N(CH₃)₂) | Enhanced antibacterial activity | Substituted Phenylisoxazoles | ijpca.org |

| Electron-Withdrawing | Nitro (-NO₂), Chlorine (-Cl) | Enhanced antibacterial activity | Substituted Phenylisoxazoles | ijpca.org |

| Electron-Donating | Methyl (-CH₃), Methoxy (-OCH₃) | Increased potency of tyramine oxidase inhibition | 2-Aryl-2-fluoro-cyclopropylamines | nih.gov |

| Electron-Withdrawing | Fluoro (-F), Chloro (-Cl), Trifluoromethyl (-CF₃) | Decreased potency of tyramine oxidase inhibition | 2-Aryl-2-fluoro-cyclopropylamines | nih.gov |

| Electron-Withdrawing | General | Enhanced antimicrobial activity | Fluoro-benzo[d]isoxazoles | nih.gov |

Halogenation Effects

The incorporation of halogen atoms (F, Cl, Br, I) is a common tactic in medicinal chemistry to fine-tune a molecule's properties. Halogenation can enhance metabolic stability, increase lipophilicity, and alter the electronic character of a compound. researchgate.net An increase in lipophilicity can facilitate transport across biological membranes and improve binding to hydrophobic pockets within a target protein. researchgate.netnih.gov

| Halogen Substituent | Position | Observed Effect | Reference Compound Class | Source |

|---|---|---|---|---|

| Ortho-Fluoro | On benzoic acid moiety | Slight decrease in potency | Trisubstituted Isoxazoles for RORγt | nih.gov |

| Halogen (general) | On chalcone (B49325) benzene (B151609) ring | Enhanced antifungal activity | Chalcone-isoxazole hybrids | mdpi.com |

| Chlorine, Trifluoromethyl | On stilbene (B7821643) aromatic rings | Increased antioxidant activity and optimal lipophilicity | Halogenated Resveratrol derivatives | mdpi.com |

Stereochemistry and Diastereoisomerism

The three-dimensional arrangement of atoms (stereochemistry) is a critical factor in determining the biological activity of a drug molecule, as interactions with chiral biological targets like proteins and receptors are often stereospecific. For derivatives of this compound, factors such as rotational restriction and the presence of chiral centers can have a significant impact on binding affinity.